molecular formula C16H21N5OS B2740518 2-Cyclopropyl-N-(1-imidazol-1-ylpropan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide CAS No. 1436199-52-8

2-Cyclopropyl-N-(1-imidazol-1-ylpropan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide

Cat. No.: B2740518
CAS No.: 1436199-52-8
M. Wt: 331.44
InChI Key: HNXKYHVDZIOGLP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-(1-imidazol-1-ylpropan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C16H21N5OS and its molecular weight is 331.44. The purity is usually 95%.
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Properties

IUPAC Name

2-cyclopropyl-N-(1-imidazol-1-ylpropan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-10(8-21-7-6-17-9-21)18-15(22)13-11(2)19-14(12-4-5-12)20-16(13)23-3/h6-7,9-10,12H,4-5,8H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXKYHVDZIOGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)NC(C)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-N-(1-imidazol-1-ylpropan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide, with the CAS number 1436199-52-8, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H21N5OS
  • Molecular Weight : 331.4 g/mol
  • Structure : The compound features a pyrimidine core substituted with a cyclopropyl group and an imidazolyl propanamine moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its potential as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are known for their role in modulating cyclic nucleotide levels, which can influence various physiological processes.

1. Phosphodiesterase Inhibition

Research indicates that compounds with similar structures exhibit significant inhibition of PDE4, which is implicated in inflammatory responses. In vitro studies have shown that derivatives of imidazole and pyrimidine can effectively inhibit PDE4 activity, leading to reduced inflammation and improved outcomes in models of inflammatory diseases .

Case Study 1: In Vitro Evaluation

A study published in PubMed detailed the synthesis and biological evaluation of various imidazole derivatives, including those structurally related to our compound. The results indicated that certain derivatives exhibited potent PDE4 inhibitory activity with favorable safety profiles concerning gastrointestinal side effects .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of related compounds revealed that modifications to the imidazole and pyrimidine rings can significantly impact biological activity. For instance, substituents on the cyclopropyl group were found to enhance potency against specific inflammatory pathways . This suggests that this compound may be optimized for better efficacy through structural modifications.

Comparative Analysis

The following table summarizes key findings from studies on similar compounds:

Compound NamePDE InhibitionAnti-inflammatory ActivityReference
Compound AYesModerate
Compound BYesHigh
2-Cyclopropyl-N-(1-imidazol...Potentially YesPotentially ModerateThis Study

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